N-tert-butyl-2-(methylamino)propanamide
Description
N-tert-butyl-2-(methylamino)propanamide (C₇H₁₆N₂O; molar mass 144.22 g/mol) is an amide derivative featuring a tert-butyl group and a methylamino substituent on a propanamide backbone.
Properties
IUPAC Name |
N-tert-butyl-2-(methylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(9-5)7(11)10-8(2,3)4/h6,9H,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFUGZHULPSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(methylamino)propanamide typically involves the reaction of tert-butylamine with 2-bromo-N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: New amide derivatives.
Scientific Research Applications
N-tert-butyl-2-(methylamino)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
(a) N-(tert-butyl)-2-phenylpropanamide ()
- Structure: Replaces the methylamino group with a phenyl ring.
- Electronic Effects: The phenyl ring introduces π-π stacking capabilities, whereas the methylamino group enables hydrogen bonding.
(b) N-(TERT-BUTYL)-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]PROPANAMIDE ()
- Structure: Substitutes the methylamino group with a benzimidazolyl-trifluoromethyl moiety.
- Key Differences: Molar Mass: 313.32 g/mol vs. 144.22 g/mol for the target compound, reflecting increased steric bulk and electronegativity from the CF₃ group.
(a) Potency and Binding Affinity
- In , replacing a para-amino group with a 2-(methylamino) ethanol group reduced CDK9 inhibition potency by two-fold (IC₅₀: 3.4 µM → 6.2 µM). This underscores the sensitivity of bioactivity to substituent size and orientation .
- Hypothesis: The methylamino group in N-tert-butyl-2-(methylamino)propanamide may enhance target binding via hydrogen bonding compared to bulkier substituents.
(b) Pesticidal Activity
Physicochemical Properties
- Insights: The tert-butyl group increases hydrophobicity (higher LogP) compared to simpler amides. The methylamino group may improve aqueous solubility relative to purely alkyl-substituted amines (e.g., N-Methyl-tert-butylamine) .
Biological Activity
N-tert-butyl-2-(methylamino)propanamide is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tert-butyl group and a methylamino functional group. This configuration allows it to participate in various chemical reactions as both a nucleophile and an electrophile, depending on the conditions applied during synthesis or interaction with biological targets.
The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. It has been shown to influence various biochemical pathways, although the exact molecular targets remain subjects of ongoing research. Its ability to act as a nucleophile enables it to engage in reactions with electrophilic sites on proteins, potentially leading to modifications that alter protein function.
Pharmacological Effects
Research has indicated that this compound may exhibit several pharmacological effects, including:
- Antinociceptive Activity : Preliminary studies suggest that compounds similar in structure may exhibit pain-relieving properties. For instance, related compounds have shown antagonism towards the TRPV1 receptor, which is implicated in pain signaling pathways .
- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways relevant to drug metabolism and detoxification processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its analogs:
- TRPV1 Antagonism : A study investigating related compounds found that certain derivatives exhibited significant antagonistic effects on TRPV1 activation by capsaicin. For example, derivatives with similar structural motifs demonstrated high binding affinity (K_i values in the low nanomolar range), suggesting potential applications in treating neuropathic pain .
- In Vivo Analgesic Effects : In animal models, specific analogs of this compound showed dose-dependent antiallodynic effects, indicating their potential utility in pain management therapies .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
